
Barbital
Overview
Description
Barbital, also known as diethylbarbituric acid, is a barbiturate derivative that was first synthesized in 1902 by German chemists Emil Fischer and Joseph von Mering. It was marketed under the brand names Veronal for the pure acid and Medinal for the sodium salt. This compound was the first commercially available barbiturate and was used as a hypnotic and sedative from 1903 until the mid-1950s .
Preparation Methods
Barbital can be synthesized through several methods:
Condensation of Diethylmalonic Ester with Urea: This method involves the reaction of diethylmalonic ester with urea in the presence of sodium ethoxide.
Reaction with Ethyl Iodide: Another method involves adding at least two molar equivalents of ethyl iodide to the silver salt of malonylurea (barbituric acid) or to a basic solution of the acid.
In industrial production, this compound is typically synthesized through the condensation reaction of urea and diethyl-2,2-diethylmalonate, a diethyl malonate derivative .
Chemical Reactions Analysis
Barbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Historical Context
Barbital was synthesized in 1881 and introduced to medicine in 1904. It was one of the first barbiturates developed and served as a prototype for subsequent derivatives. Over the years, more than 2,500 barbiturate derivatives have been synthesized, with about 50 being used clinically . Despite its decline in use for sedation due to safety concerns, this compound remains significant in research and specific medical contexts.
Pharmacological Applications
- Sedative and Hypnotic Use : Historically, this compound was primarily used as a sedative-hypnotic agent for treating insomnia and anxiety disorders. It acts as a central nervous system depressant by enhancing the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .
- Veterinary Medicine : this compound is utilized in veterinary practices as a sedative for animals undergoing surgical procedures or requiring restraint .
-
Research Applications :
- Neuroscience Studies : this compound has been employed in various animal studies to investigate its effects on brain function and structure. Chronic administration has shown significant alterations in brain weight and cholinergic mechanisms, indicating its potential impact on neurological health .
- Polymorphism Research : Studies on the crystal forms of this compound (polymorphs) have provided insights into its thermodynamic stability and crystallographic properties, which are essential for understanding its behavior in pharmaceutical formulations .
Case Studies
- Chronic Administration Effects : Research has demonstrated that chronic treatment with this compound can lead to functional tolerance and physical dependence in animal models. One study reported a 10% reduction in brain weight after 30 weeks of treatment, highlighting potential neurotoxic effects associated with long-term use .
- Polymorphic Behavior : Investigations into the polymorphic forms of this compound have revealed that different solid-state forms exhibit distinct stability profiles and solubility characteristics, which are crucial for drug formulation and efficacy .
Current Status and Future Directions
While this compound's use as a sedative has diminished significantly due to safety concerns related to dependence and overdose, it continues to be relevant in specific therapeutic contexts such as veterinary medicine and scientific research. The development of new derivatives and formulations may revitalize interest in this compound-related compounds for targeted therapeutic applications.
Mechanism of Action
Barbital exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at its receptor. This binding decreases input resistance, depresses burst and tonic firing, and increases burst duration and mean conductance at individual chloride channels. This results in increased amplitude and decay time of inhibitory postsynaptic currents . Additionally, this compound can block the AMPA receptor, a subtype of glutamate receptor, and bind to neuronal nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Barbital is part of the barbiturate class of compounds, which includes other derivatives such as phenothis compound, amothis compound, and secothis compound. Compared to these compounds, this compound has a longer duration of action and was one of the first barbiturates to be used clinically .
Phenothis compound: Used as an anticonvulsant and sedative.
Amothis compound: Used for sedation and short-term management of insomnia.
Secothis compound: Used for inducing anesthesia and treating insomnia.
This compound’s uniqueness lies in its historical significance as the first commercially available barbiturate and its long-acting properties .
Biological Activity
Barbital, chemically known as diethylbarbituric acid, is a member of the barbiturate class of drugs that has been utilized primarily for its sedative and hypnotic properties. Since its introduction in the early 20th century, this compound has been extensively studied for its biological activities, including its effects on the central nervous system (CNS), antimicrobial properties, and potential toxicological implications.
This compound is characterized by its pyrimidine structure, which plays a crucial role in its biological activity. The compound acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the brain. This mechanism results in sedative effects, making it effective for inducing sleep and managing anxiety disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of sodium barbitone (the sodium salt of this compound) and its metal chelates. For instance, research has shown that sodium barbitone exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it has shown antifungal activity against species such as Aspergillus flavus and Candida albicans.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of sodium barbitone compared to standard antibiotics:
Microorganism | Sodium Barbitone | Ampicillin | Amphotericin B |
---|---|---|---|
Staphylococcus aureus | Moderate | High | N/A |
Escherichia coli | Low | High | N/A |
Aspergillus flavus | Moderate | N/A | High |
Candida albicans | Moderate | N/A | High |
This data indicates that while sodium barbitone has some antimicrobial properties, it is generally less effective than conventional antibiotics .
Case Studies on Toxicity and Effects
This compound's potential for toxicity has been documented in various case studies. One notable case involved a patient exhibiting symptoms consistent with barbiturate automatism, characterized by impaired cognitive function without evidence of intentional overdose or chronic intoxication. This case highlights the complex interactions between this compound and neurological functions, suggesting that even therapeutic doses can lead to significant cognitive impairment under certain conditions .
Another study reported a fatal incident involving multiple barbiturate overdoses, emphasizing the additive effects when combined with other psychotropic drugs. Toxicological analysis revealed high levels of this compound in postmortem samples, reinforcing concerns about its safety profile when used in conjunction with other substances .
Q & A
Basic Research Questions
Q. What are the key structural features of barbital that determine its pharmacological activity?
this compound's structure comprises a pyrimidine ring fused to a barbituric acid moiety, with two ethyl groups at the C5 position. These features are critical for its sedative-hypnotic activity, as the pyrimidine ring facilitates hydrogen bonding with neural receptors (e.g., GABAA), while the ethyl groups influence lipid solubility and duration of action . Crystallographic studies reveal NH···O=C hydrogen bonds in its polymorphic forms, which stabilize its conformation and affect bioavailability .
Q. How is this compound synthesized in laboratory settings?
this compound is synthesized via condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by acidification to precipitate the product. Modifications to substituents (e.g., alkyl groups at C5) are achieved by varying the malonate derivative. Purification involves recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. What are the primary pharmacological applications of this compound in experimental research?
this compound is used to study central nervous system (CNS) depression mechanisms, particularly GABAergic neurotransduction. It serves as a reference compound in epilepsy models (e.g., maximal electroshock tests) and as a tool to investigate renal carcinogenesis due to its tumor-promoting properties in rodent studies .
Advanced Research Questions
Q. How do structural modifications to this compound influence its pharmacokinetic and pharmacodynamic properties?
Substituent modifications at C5 (e.g., replacing ethyl with phenyl groups) increase lipid solubility, enhancing brain penetration but shortening duration. Adding sulfur at C2 (e.g., thiopental) accelerates onset but reduces stability. Methodologically, structure-activity relationship (SAR) studies use in vitro receptor binding assays (e.g., GABAA fluorescence polarization) and in vivo pharmacokinetic profiling in rodents .
Q. What methodological approaches are used to analyze this compound's polymorphic forms and their thermodynamic stability?
Polymorphs (I0, III, IV, V) are characterized via X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. Thermodynamic stability is mapped using energy/temperature diagrams, revealing enantiotropic (I0/III/V) and monotropic (IV) relationships. IR spectroscopy identifies N–H···O=C hydrogen-bonding motifs, critical for predicting dissolution rates .
Q. What experimental models study this compound's hepatic disposition and tissue binding kinetics?
The isolated perfused rat liver model with protein-free Krebs buffer is used to quantify hepatic distribution. Bolus injections of radiolabeled [<sup>14</sup>C]this compound and [<sup>3</sup>H]water measure mean transit times. Axial dispersion modeling (DN = 0.35) confirms tissue binding inversely correlates with this compound concentration, independent of hepatic blood flow .
Q. How does molecular imprinting technology enhance selective detection of this compound in analytical chemistry?
this compound-imprinted polymers (MIPs) are synthesized using 2-vinyl-4,6-diamino-1,3,5-triazine as a functional monomer. Precipitation polymerization yields microspheres (1.45 µm) with high selectivity (Kd = 30.69 mg/L). Scatchard plots and competitive adsorption assays validate specificity against analogs like pentothis compound .
Q. What mechanisms underlie this compound's role as a tumor promoter in renal carcinogenesis models?
In Tsc2 mutant rats, sodium this compound accelerates renal tumorigenesis by promoting progression of preneoplastic lesions. Mechanistically, it inhibits creatine kinase (CK) via competitive binding with creatine (Ki = 0.02M), disrupting cellular energy homeostasis. Chronic exposure models use dietary administration (500–4000 ppm) over 10 weeks .
Q. How does co-administration with probenecid affect this compound's blood-brain barrier (BBB) penetration?
Probenecid (100 mg/kg) inhibits organic acid transporters, increasing this compound's brain concentration by 30% in rats. Intravenous infusion (150 mg/kg) with EEG monitoring shows reduced induction time (loss of righting reflex) from 15±2 min to 10±3 min. Serum this compound levels remain unchanged, confirming BBB-specific modulation .
Q. What are the implications of this compound's interaction with creatine kinase for energy metabolism studies?
this compound reversibly inhibits rabbit-muscle CK (IC50 = 25 mM) by competing with creatine at the active site. Kinetic modeling (slow-binding inhibition, kinact = 0.15 min<sup>−1</sup>) is applied to study ATP/ADP imbalance in myopathies. Dilution assays confirm reversibility, supporting its use in acute metabolic perturbation studies .
Q. How do pharmacokinetic interactions, such as with disulfiram, alter this compound's activity and elimination?
Disulfiram inhibits cytochrome P450 and renal excretion pathways, increasing this compound's half-life from 8±1 hr to 14±2 hr in rats. Brain concentrations rise by 40%, prolonging sedation (sleeping time increases from 120±15 min to 190±20 min). Urinary excretion assays show 50% reduction in clearance .
Q. What experimental paradigms investigate tolerance and withdrawal effects following chronic this compound administration?
Rats consuming this compound (200 mg/kg/day for 42 weeks) develop tolerance (hexothis compound threshold increased by 2.5×). Withdrawal studies monitor weight loss (15–20%), hyperhydration, and biphasic tolerance peaks (3 days and 3 weeks post-cessation). Hexothis compound challenge tests quantify CNS hyperexcitability .
Properties
IUPAC Name |
5,5-diethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAOBMCPZCFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022643 | |
Record name | Barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-44-3 | |
Record name | Barbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbital [INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | barbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |
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Record name | barbital | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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